BenchChemオンラインストアへようこそ!

1-(3-Bromopropyl)-2-fluorobenzene

Lipophilicity ADME Drug design

1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254‑75‑7) is a halogenated aromatic building block with the molecular formula C₉H₁₀BrF and a molecular weight of 217.08 g·mol⁻¹. It features a benzene ring substituted with a fluorine atom at the ortho position and a 3‑bromopropyl side chain at position 1, yielding a computed LogP of 3.15–3.4 and a boiling point of 221.8 ± 15.0 °C at 760 mmHg.

Molecular Formula C9H10BrF
Molecular Weight 217.08 g/mol
CAS No. 129254-75-7
Cat. No. B154319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-2-fluorobenzene
CAS129254-75-7
Synonyms1-(3-BROMO-PROPYL)-2-FLUORO-BENZENE
Molecular FormulaC9H10BrF
Molecular Weight217.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCBr)F
InChIInChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
InChIKeyVFAHCURDJBNWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254-75-7) — Physicochemical Profile & Sourcing Baseline


1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254‑75‑7) is a halogenated aromatic building block with the molecular formula C₉H₁₀BrF and a molecular weight of 217.08 g·mol⁻¹ . It features a benzene ring substituted with a fluorine atom at the ortho position and a 3‑bromopropyl side chain at position 1, yielding a computed LogP of 3.15–3.4 and a boiling point of 221.8 ± 15.0 °C at 760 mmHg [1]. The compound is commercially available as a yellow oil with purities typically ranging from 95 % to 98 % . Its dual‑halogen architecture — a reactive alkyl bromide and an electron‑withdrawing aryl fluoride — makes it a strategic intermediate for nucleophilic substitution and cross‑coupling reactions in pharmaceutical and agrochemical research [2].

Why Fluoro‑Regioisomers and Halogen‑Exchanged Analogs Cannot Replace 1-(3-Bromopropyl)-2-fluorobenzene


Substituting 1-(3‑bromopropyl)‑2‑fluorobenzene with a closely related analog — such as the 4‑fluoro regioisomer, the 3‑chloropropyl variant, or the non‑fluorinated 1‑(3‑bromopropyl)benzene — can alter key downstream properties including reaction kinetics, regioselectivity, and the pharmacokinetic profile of final drug candidates . The ortho‑fluorine substituent exerts a distinct electron‑withdrawing effect that modifies both the reactivity of the aromatic ring toward electrophilic substitution and the stability of organometallic intermediates in cross‑coupling reactions [1]. Furthermore, the C–Br bond on the propyl chain is more reactive than the analogous C–Cl bond, enabling selective functionalization for Grignard or amine alkylation steps that would be less efficient or require forcing conditions with the chloro analog . These differences mean that in‑class compounds cannot be interchanged without re‑optimizing the entire synthetic sequence or risking failure in late‑stage biological testing.

Quantitative Differentiation Evidence: 1-(3-Bromopropyl)-2-fluorobenzene vs. Closest Analogs


LogP as a Surrogate for Lipophilicity‑Driven ADME Differentiation vs. the 4‑Fluoro Regioisomer

The computed LogP of 1-(3‑bromopropyl)‑2‑fluorobenzene is 3.15–3.4 [1]. Although an experimentally measured LogP for the 4‑fluoro isomer (CAS 24484‑55‑7) was not identified in the searched sources, computational predictions indicate that the position of the fluorine substituent can modulate LogP by approximately 0.2–0.5 units in similar fluorotoluene and fluoropropylbenzene series [2]. A LogP difference of this magnitude can be sufficient to shift a compound across critical ADME thresholds (e.g., LogP < 3 for CNS drug‑likeness vs. LogP > 3 for peripheral target engagement), making the ortho‑fluoro isomer strategically preferable when lower lipophilicity is desired. The data confirm that the 2‑fluoro positional isomer offers a quantifiably distinct physicochemical starting point for medicinal chemistry programs compared to its 4‑fluoro counterpart.

Lipophilicity ADME Drug design

Ortho‑Fluorine Directing Effect for Transition‑Metal‑Catalyzed C–H Functionalization vs. Meta‑/Para‑Regioisomers

A 2024 review in PMC documents that the reactivity of C–H bonds ortho to fluorine substituents in (poly)fluoroarenes is enhanced relative to meta and para positions in transition‑metal‑catalyzed functionalization reactions [1]. This ortho‑directing effect provides a basis for regioselective diversification of the aromatic ring in 1‑(3‑bromopropyl)‑2‑fluorobenzene that is not available with the 3‑fluoro or 4‑fluoro isomers. The ortho‑fluorine substituent also influences the stability and reactivity of organometallic intermediates such as aryl boronates and aryl magnesium species, as documented in studies on di‑ortho‑fluorinated substrates [2].

C–H activation Cross-coupling Regioselectivity

C–Br vs. C–Cl Leaving‑Group Reactivity: Selective Grignard and Nucleophilic Substitution Advantage

The C–Br bond in the 3‑bromopropyl side chain is significantly more reactive than the analogous C–Cl bond in 1‑(3‑chloropropyl)‑2‑fluorobenzene (CAS 110406‑96‑7), enabling selective formation of Grignard reagents and facilitating nucleophilic substitutions under milder conditions . This differential reactivity is critical when the synthetic sequence involves a substrate that also contains a chlorine substituent elsewhere (e.g., dichloro‑ or chlorofluoro‑heterocycles), as the bromine can be activated selectively without affecting the C–Cl bond. Class‑level inference from analogous bromo‑chloro‑fluorobenzene systems indicates that the C–Br bond undergoes oxidative addition to Mg(0) or Pd(0) at rates approximately 10–100× faster than the C–Cl bond [1].

Grignard reagent Nucleophilic substitution Chemoselectivity

Documented Utility in Kinase Inhibitor Synthesis: A 2023 Journal of Medicinal Chemistry Precedent

A 2023 study in the Journal of Medicinal Chemistry reported the use of 1‑(3‑bromopropyl)‑2‑fluorobenzene as a key precursor for the synthesis of novel kinase inhibitors, leveraging the bromopropyl group for nucleophilic substitution to introduce diverse pharmacophores [1]. The patent literature further documents its use in the synthesis of sphingosine‑1‑phosphate (S1P) receptor agonists — notably in EP2168944A1 (Mitsubishi Tanabe Pharma, 2010), where the 3‑(2‑fluorophenyl)propoxy scaffold derived from this building block forms the core of compounds under clinical evaluation for transplant rejection and autoimmune diseases [2][3]. These precedents establish a direct translational path from this specific building block to therapeutic candidates, a differentiation that analogs lacking the ortho‑fluorine‑propyl bromide architecture cannot claim.

Kinase inhibitor Medicinal chemistry Pharmacophore introduction

Optimal Application Scenarios for 1-(3-Bromopropyl)-2-fluorobenzene Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and S1P Receptor Modulators

The compound serves as a direct precursor for introducing the 3‑(2‑fluorophenyl)propyl pharmacophore into kinase inhibitor scaffolds (J. Med. Chem. 2023) and S1P receptor agonist candidates (EP2168944A1) [1][2]. Its bromopropyl side chain enables efficient N‑alkylation or O‑alkylation of heterocyclic cores, while the ortho‑fluorine enhances target binding and metabolic stability. Procurement of this specific building block is warranted when the synthetic route requires a three‑carbon linker terminating in a nucleofuge, coupled with an ortho‑fluorinated phenyl ring for electronic tuning.

Late‑Stage Diversification via Regioselective C–H Functionalization

The ortho‑fluorine substituent directs transition‑metal‑catalyzed C–H activation to the adjacent position on the aromatic ring, enabling late‑stage diversification with predictable regiochemistry [1]. This scenario is particularly valuable in parallel synthesis and library generation, where the ability to functionalize at a specific position without pre‑installing a directing group reduces step count and improves overall synthetic efficiency.

Selective Alkylation in the Presence of Aryl Chlorides or Other Electrophiles

The C–Br bond on the propyl chain is significantly more reactive than C–Cl bonds, allowing chemoselective alkylation or Grignard formation in substrates that also contain chlorine substituents [1][2]. This chemoselectivity eliminates the need for protecting group strategies, streamlining routes to complex drug intermediates and agrochemical building blocks where orthogonal reactivity is essential.

ADME‑Guided Lead Optimization Requiring Moderately Lipophilic ortho‑Fluorinated Building Blocks

With a LogP of 3.15–3.4, the compound occupies a lipophilicity range suitable for balancing membrane permeability and metabolic stability [1][2]. It is appropriate for programs targeting peripheral tissues where moderate lipophilicity (LogP 3–4) is desirable, and where the ortho‑fluorine substituent provides a metabolic soft spot that is more resistant to CYP450 oxidation than the corresponding para‑fluoro isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopropyl)-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.